molecular formula C14H16ClN3O3 B2562630 2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide CAS No. 2411239-95-5

2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide

Cat. No.: B2562630
CAS No.: 2411239-95-5
M. Wt: 309.75
InChI Key: WOZSAFSYDHQCNN-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide is a synthetic organic compound that features a chloro-substituted propanamide linked to a phenyl ring, which is further substituted with a 1,4-dimethyl-2,5-dioxoimidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Attachment of the Phenyl Ring: The imidazolidinone derivative is then coupled with a halogenated benzene derivative through a nucleophilic aromatic substitution reaction.

    Introduction of the Chloro Group: The final step involves the chlorination of the propanamide moiety, which can be achieved using reagents such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the imidazolidinone ring or the phenyl ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amide, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of chloro-substituted amides on biological systems, including their interactions with proteins and nucleic acids.

    Materials Science: Its unique structure could be exploited in the design of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro group and the imidazolidinone ring are likely key functional groups involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-[4-(1,4-Dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

Uniqueness

2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide is unique due to the presence of both the chloro group and the imidazolidinone ring, which confer specific chemical and biological properties. The chloro group can participate in various substitution reactions, while the imidazolidinone ring can interact with biological targets, making this compound a versatile tool in research and development.

Properties

IUPAC Name

2-chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-8(15)11(19)16-10-6-4-9(5-7-10)14(2)12(20)18(3)13(21)17-14/h4-8H,1-3H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZSAFSYDHQCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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